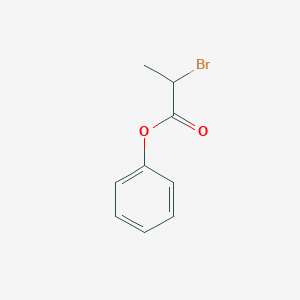

Phenyl 2-bromopropanoate

Description

Structure

3D Structure

Properties

CAS No. |

42710-26-9 |

|---|---|

Molecular Formula |

C9H9BrO2 |

Molecular Weight |

229.07 g/mol |

IUPAC Name |

phenyl 2-bromopropanoate |

InChI |

InChI=1S/C9H9BrO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

JWAVCRPHRRVUIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC1=CC=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 2 Bromopropanoate

Direct Esterification and Bromination Approaches

The most straightforward conceptual route to Phenyl 2-bromopropanoate (B1255678) involves the esterification of phenol (B47542) with 2-bromopropanoic acid or its derivatives, or the bromination of phenyl propanoate. This section explores the optimization of these direct methods.

Optimization of Reaction Conditions for Phenolic Ester Formation

The formation of phenolic esters, such as the precursor phenyl propanoate, often requires specific conditions due to the lower nucleophilicity of phenols compared to aliphatic alcohols. arkat-usa.org Research into the esterification of phenols has identified several key parameters that can be optimized to improve reaction efficiency.

One approach involves the direct esterification of phenols with carboxylic acids. For instance, the esterification of p-cresol (B1678582) with hexanoic acid has been successfully carried out using sulfuric acid as a catalyst and toluene (B28343) as a solvent to remove water azeotropically, driving the reaction towards the product. osti.gov Similarly, the direct esterification of phenols with fatty acids can be accelerated by catalysts like sulfuric acid and phosphoric acid, with the removal of water being crucial for achieving a more complete reaction. osti.gov

In some cases, solvent-free and catalyst-free conditions can be optimized for the esterification of phenols using anhydrides. For the reaction of various substituted phenols with acetic anhydride, a temperature of 120 °C was found to be optimal. jetir.org This highlights the importance of temperature control in driving the reaction to completion without the need for catalysts or solvents. jetir.org

Alternative catalytic systems have also been explored. For example, sodium thiosulfate (B1220275) has been used as a catalyst for the esterification of phenols with carboxylic acids in the presence of pivalic anhydride. arkat-usa.org Optimization of this reaction showed that using 1.3 equivalents of benzoic acid, 2 equivalents of pivalic anhydride, and 30 mol % of sodium thiosulfate pentahydrate in DMF at 70 °C provided the highest yield of the corresponding phenolic ester. arkat-usa.org

Table 1: Optimization of Phenolic Ester Synthesis

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Phenol, Acetic Anhydride | None | None | 120 | High Conversion |

| Phenol, Benzoic Acid, Pivalic Anhydride | Sodium Thiosulfate | DMF | 70 | 77 |

| p-Cresol, Hexanoic Acid | Sulfuric Acid | Toluene | Reflux | Majority Product |

Catalytic Systems for Enhanced Bromination Selectivity at the α-Carbon

The selective bromination of the α-carbon of the propanoate chain is a critical step in the synthesis of Phenyl 2-bromopropanoate. The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. wikipedia.org This reaction typically involves using bromine and a catalytic amount of phosphorus tribromide to form the 2-bromo-substituted acid. wikipedia.org This acid can then be esterified with phenol.

For the direct bromination of esters, various catalytic systems have been investigated to enhance selectivity. N-bromosuccinimide (NBS) catalyzed by silica-supported sodium hydrogen sulfate (B86663) has been shown to be an efficient system for the α-bromination of carbonyl compounds, including esters, under mild conditions. researchgate.net

Photoredox catalysis offers a modern approach to carbobromination. nih.govresearchgate.net In this method, a photocatalyst, such as 4-CzIPN, under visible light irradiation can initiate the radical addition of α-bromocarbonyls to unactivated alkenes. nih.govresearchgate.net This process works well with various α-bromoesters, including α-bromopropionates. nih.govresearchgate.net The reaction is proposed to proceed via a radical-addition radical-pairing mechanism. nih.gov

Table 2: Catalytic Systems for α-Bromination

| Substrate Type | Brominating Agent | Catalyst | Key Features |

| Carboxylic Acid | Br₂ | PBr₃ | Classic Hell-Volhard-Zelinsky reaction. wikipedia.org |

| Carbonyl Compounds | NBS | NaHSO₄·SiO₂ | Mild conditions, high yields. researchgate.net |

| Alkenes / α-Bromoesters | α-Bromoesters | 4-CzIPN (Photocatalyst) | Radical-based carbobromination. nih.govresearchgate.net |

Regiochemical and Stereochemical Control in Direct Synthesis

Controlling regiochemistry in the direct synthesis of this compound primarily involves ensuring the bromination occurs specifically at the α-carbon of the propionyl group. The methods described in the previous section, such as the Hell-Volhard-Zelinsky reaction and catalyzed reactions with NBS, are generally selective for the α-position due to the enol or enolate-like intermediates involved.

Stereochemical control, producing a specific enantiomer of this compound, is more challenging in direct synthesis approaches unless a chiral catalyst or auxiliary is employed. Asymmetric synthesis methods, which are discussed in a later section, are typically required to achieve high enantiomeric excess. However, some degree of stereochemical influence can be exerted. For example, in the synthesis of related bromoamides, diastereomers were prepared from racemic ethyl 2-bromopropionate and an optically active amine, and their configurations were determined by X-ray crystallography and NMR. osti.gov This illustrates that a chiral precursor can influence the stereochemical outcome of the final product.

Alternative Synthetic Pathways to this compound

Beyond direct esterification and bromination, alternative synthetic routes offer greater flexibility and control, particularly for accessing enantiomerically pure forms of this compound. These pathways often involve the modification of pre-existing molecules through functional group interconversions or employ asymmetric synthesis strategies from the outset.

Routes Involving Precursor Modifications and Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy in organic synthesis that involves converting one functional group into another. ias.ac.inic.ac.ukjournalspress.com This approach can be used to synthesize this compound from various precursors.

One common strategy involves starting with a readily available chiral molecule from the "chiral pool," such as an amino acid. scribd.com For example, alanine (B10760859), which has a similar carbon skeleton to 2-bromopropanoic acid, can be a precursor. The amino group of alanine can be converted to a bromine atom via a Sandmeyer-like reaction after diazotization, although this can be a harsh process. A more common route is the conversion of an amino acid to a hydroxy acid with retention or inversion of configuration, followed by conversion of the hydroxyl group to a bromine atom. The resulting 2-bromopropanoic acid can then be esterified with phenol.

Another approach is the modification of a different ester. For example, a related ester like ethyl 2-bromopropanoate can be synthesized and then undergo transesterification with phenol. osti.govprepchem.com The synthesis of ethyl 2-bromopropanoate itself can be achieved through various means, such as the reaction of ethyl lactate (B86563) with a brominating agent or the Hell-Volhard-Zelinsky reaction on propionic acid followed by esterification with ethanol. wikipedia.org

Asymmetric Synthesis Approaches to Enantiomerically Enriched this compound

Asymmetric synthesis is crucial for producing single enantiomers of chiral molecules, which is often a requirement in pharmaceutical applications due to the different biological activities of stereoisomers. scribd.comgd3services.com

One strategy for asymmetric synthesis is the use of a chiral auxiliary. scribd.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of enantiomerically enriched this compound, one could start with propionic acid and attach a chiral auxiliary. Subsequent bromination at the α-position would be directed by the auxiliary, leading to a diastereomeric mixture that can be separated. Cleavage of the auxiliary from the desired diastereomer would yield the enantiomerically enriched 2-bromopropanoic acid, which can then be esterified.

Another powerful technique is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. While direct asymmetric bromination of phenyl propanoate to give this compound is not a widely reported method, related asymmetric transformations can be envisioned. For instance, the development of chiral phosphine (B1218219) catalysts for annulation reactions demonstrates the potential for creating chiral centers with high enantioselectivity. orgsyn.org

The synthesis of enantiomerically enriched precursors is also a viable route. For example, the asymmetric reduction of a ketone or the asymmetric hydrogenation of an alkene can be used to create a chiral alcohol, which can then be converted to the corresponding bromide with stereochemical control. The use of chiral ligands in transition metal-catalyzed reactions is a common approach to achieve high enantioselectivity in such transformations. gd3services.com For example, the dynamic resolution of α-substituted aldehydes has been used to synthesize enantiomerically enriched building blocks. unibo.it

In one specific example of creating diastereomers, racemic methyl 2-bromopropionate was reacted with (S)-methyl 2-hydroxy-3-phenylpropionate to form two diastereomers that were separable by chromatography. tandfonline.com This demonstrates that even with a racemic starting material, separation of diastereomers can lead to stereochemically pure products. tandfonline.comtandfonline.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is centered on minimizing environmental impact and maximizing efficiency. This involves a critical evaluation of all components of a chemical reaction, from the solvents used to the amount of waste generated.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a cornerstone of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. Traditional syntheses of esters may employ volatile and potentially hazardous organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane. tandfonline.comnih.gov However, the field of green chemistry has introduced several more sustainable alternatives that could be applicable to the synthesis of this compound.

Deep Eutectic Solvents (DESs): DESs have emerged as promising green solvents for biocatalysis and other chemical reactions. nih.gov These systems, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor (like choline (B1196258) chloride and urea), are often biodegradable, non-toxic, and can be prepared from renewable resources. mdpi.comfrontiersin.org Their ability to dissolve a wide range of compounds, including polar and non-polar substrates, makes them suitable for esterification reactions. acs.org In some cases, a substrate can even be part of the DES, creating a "2-in-1" system that functions as both reactant and solvent, drastically reducing solvent waste. nih.govmdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as non-volatile alternatives to traditional organic solvents. frontiersin.org They exhibit high stability and can be designed to dissolve specific reactants, potentially enhancing reaction rates and selectivity. mdpi.com The use of ILs in ester synthesis has been explored, demonstrating their potential as a recyclable reaction medium. frontiersin.orgmdpi.com

Solvent-Free and Aqueous Systems: To simplify product purification and adhere to green principles, conducting reactions in solvent-free media is an increasingly common strategy. mdpi.com This approach is particularly relevant for reactions where the reactants are liquids or have low melting points. Furthermore, performing synthesis in water, where possible, represents a highly sustainable option. mdpi.com

Table 1: Comparison of Conventional and Green Solvents for Ester Synthesis

| Solvent Type | Examples | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Conventional Organic Solvents | Dichloromethane, Tetrahydrofuran (THF), Toluene, Hexane | High solubility for many organic reactants; well-established procedures. | Often volatile (VOCs), toxic, flammable, and derived from non-renewable resources. tandfonline.comnih.gov |

| Deep Eutectic Solvents (DESs) | Choline chloride/Urea, Choline chloride/Caffeic acid | Generally low toxicity, biodegradable, low cost, non-volatile, and can be made from renewable sources. mdpi.comfrontiersin.org | Can have high viscosity; product separation may require specific strategies. nih.gov |

| Ionic Liquids (ILs) | [BMIM]OH, [BMIM]BF4 | Non-volatile, high thermal stability, tunable properties. Can act as both solvent and catalyst. frontiersin.orgmdpi.com | Can be expensive, potentially toxic, and have concerns about biodegradability. mdpi.comfrontiersin.org |

| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, readily available; easy product separation by depressurization. mdpi.com | Requires high-pressure equipment, which can be energy-intensive. |

| Water | H2O | Abundant, non-toxic, non-flammable, and environmentally benign. mdpi.com | Limited solubility for many non-polar organic reactants; can lead to hydrolysis of esters. |

| Solvent-Free | N/A | Eliminates solvent waste, simplifies purification, and can lead to higher reaction rates. mdpi.com | Only applicable if reactants are liquid or have low melting points; can pose challenges for heat transfer. |

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A reaction with high atom economy is inherently less wasteful.

A plausible laboratory synthesis of this compound involves the esterification of phenol with an activated form of 2-bromopropionic acid, such as 2-bromopropionyl chloride. lookchem.com

Reaction: Phenol + 2-Bromopropionyl Chloride → this compound + Hydrogen Chloride

The atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for a Synthetic Route to this compound

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Phenol | C₆H₆O | 94.11 | Reactant |

| 2-Bromopropionyl chloride | C₃H₄BrClO | 171.42 | Reactant |

| This compound | C₉H₉BrO₂ | 229.07 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Calculation | |||

| Sum of Reactant MW | 94.11 + 171.42 = 265.53 | ||

| Atom Economy | (229.07 / 265.53) x 100 | ≈ 86.3% |

An atom economy of 86.3% indicates that while most of the reactant atoms are incorporated into the product, a portion is lost in the form of a byproduct (in this case, hydrogen chloride). While this is relatively high, ideal green synthesis strives for 100% atom economy, which is characteristic of addition or rearrangement reactions. jocpr.com

Waste Reduction Strategies: Beyond maximizing atom economy, several other strategies can minimize waste in the synthesis of this compound:

Catalysis: Using catalytic rather than stoichiometric reagents avoids the generation of large amounts of waste. For esterification, acid catalysts are common. ije.irepa.gov The use of heterogeneous or recyclable catalysts is preferable as it simplifies purification and reduces waste. epa.gov Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign alternative that operates under mild conditions, often reducing the formation of side products. mdpi.comwhiterose.ac.uk

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reactant molar ratios can significantly increase the yield of the desired product and minimize the formation of impurities. mdpi.com This reduces the need for extensive purification steps, which themselves generate waste.

Waste Valorization: When byproducts are unavoidable, exploring potential uses for them is a key aspect of waste reduction. For example, the byproduct hydrogen chloride from the reaction above could potentially be neutralized and used in other processes.

Reducing Raw Material Waste: In industrial settings, strategies to reduce excess reactants, such as optimizing the feeding rate of ethylene (B1197577) glycol in polyester (B1180765) manufacturing, have been shown to decrease waste and treatment costs. oalib.com Similar principles can be applied to related esterification processes.

By integrating careful solvent selection with a focus on maximizing atom economy and implementing comprehensive waste reduction strategies, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Chemical Reactivity and Mechanistic Investigations of Phenyl 2 Bromopropanoate

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution is a cornerstone of the reactivity of phenyl 2-bromopropanoate (B1255678). As a secondary halide, it occupies a pivotal position where both unimolecular (S_N1) and bimolecular (S_N2) mechanisms are viable, with the dominant pathway being highly dependent on the reaction conditions. ucalgary.ca

S_N1 and S_N2 Pathways: Kinetic and Stereochemical Analysis

The competition between S_N1 and S_N2 pathways is a defining feature of secondary halides. ucalgary.ca

The S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the α-carbon from the side opposite to the bromine leaving group (a "backside attack"). pharmaguideline.com This process involves a five-coordinate transition state. wikipedia.org The reaction rate is dependent on the concentrations of both the phenyl 2-bromopropanoate substrate and the nucleophile, exhibiting second-order kinetics. wikipedia.orgchemicalnote.com A key consequence of this mechanism is the inversion of stereochemistry at the chiral α-carbon, an outcome known as a Walden inversion. masterorganicchemistry.com

The S_N1 (Substitution, Nucleophilic, Unimolecular) pathway, in contrast, is a two-step process. The first and rate-determining step is the spontaneous departure of the bromide ion to form a planar, sp²-hybridized carbocation intermediate. quora.com The stability of this secondary benzylic carbocation is enhanced by resonance delocalization of the positive charge into the adjacent phenyl ring. quora.com In the second step, a nucleophile can attack this planar intermediate from either face with equal probability. This leads to the formation of a racemic mixture of products, meaning both retention and inversion of the original configuration are observed. The rate of the S_N1 reaction is dependent only on the concentration of the substrate, thus following first-order kinetics. pharmaguideline.comchemicalnote.com

| Characteristic | S_N1 Pathway | S_N2 Pathway |

|---|---|---|

| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, via carbocation intermediate | One concerted step, via transition state |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of configuration |

| Substrate Suitability | Favored by 2° and 3° benzylic halides ucalgary.ca | Favored by 1° and 2° benzylic halides ucalgary.ca |

Influence of Nucleophile Identity and Reaction Environment on Selectivity

The choice between the S_N1 and S_N2 pathway can be directed by carefully selecting the nucleophile and the solvent.

Nucleophile: Strong nucleophiles, which are often negatively charged (e.g., hydroxide (B78521), alkoxides, cyanide), favor the S_N2 mechanism as they are aggressive in attacking the substrate. chemistry.coach Weak, neutral nucleophiles like water or alcohols favor the S_N1 mechanism because they are not strong enough to initiate a backside attack and will wait for the formation of a carbocation before reacting. chemistry.coach

Solvent: The reaction environment plays a critical role. Polar protic solvents (e.g., water, ethanol) have the ability to stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding, thereby promoting the S_N1 pathway. quora.com In contrast, polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but not anions effectively, leaving the nucleophile "bare" and highly reactive, which favors the concerted S_N2 mechanism. youtube.com

| Factor | Favors S_N1 | Favors S_N2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Concentration | Low nucleophile concentration youtube.com | High nucleophile concentration youtube.com |

Participation of Neighboring Groups (NGP) and Internal Nucleophiles

The structure of this compound allows for the possibility of Neighboring Group Participation (NGP), also known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.in This occurs when a nearby functional group within the molecule acts as an internal nucleophile. vedantu.com

Elimination Reactions Forming Unsaturated Systems

In addition to substitution, this compound can undergo elimination reactions, where the bromine atom and a hydrogen from the adjacent β-carbon are removed to form a carbon-carbon double bond, yielding phenyl acrylate. ucalgary.ca

E1 and E2 Mechanisms: Competition with Substitution Pathways

Elimination reactions also proceed through two primary mechanisms: E1 and E2.

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a base removes a β-hydrogen at the same time the C-Br bond breaks and the π-bond forms. chemistry.coach This pathway is favored by strong, often sterically hindered, bases (like potassium tert-butoxide) and higher temperatures. chemistry.coachyoutube.com The kinetics are second-order, depending on both the substrate and the base. E2 directly competes with the S_N2 pathway.

The E1 (Elimination, Unimolecular) reaction is a two-step process that shares the same initial step as the S_N1 reaction: formation of a carbocation. chemistry.coach In a subsequent step, a weak base removes a β-hydrogen to form the double bond. E1 reactions compete with S_N1 reactions and are favored by weak bases and higher temperatures. youtube.com

The balance between substitution and elimination is influenced by several factors:

Basicity of the Nucleophile: Strong bases favor elimination. Strong nucleophiles that are weak bases tend to favor substitution. libretexts.org

Steric Hindrance: Bulky bases are more likely to act as bases rather than nucleophiles, favoring E2 elimination because it is easier to abstract a proton from the periphery of the molecule than to attack a sterically hindered carbon center. youtube.com

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and result in an increase in the number of molecules, which is entropically favored. youtube.com

Regioselectivity and Stereoselectivity in Olefin Formation

Regioselectivity refers to the preference for forming a double bond in one constitutional position over another. chemistrysteps.com In the case of this compound, there is only one β-carbon with hydrogens available for removal. Therefore, only one constitutional isomer, phenyl acrylate, can be formed, and regioselectivity is not a factor in this specific reaction. In cases where multiple regioisomers are possible, Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product, especially with small, strong bases. chemistrysteps.commsu.edu

Stereoselectivity concerns the preferential formation of one stereoisomer (e.g., E vs. Z) over another. The product of elimination from this compound, phenyl acrylate, does not possess stereoisomers around the newly formed double bond. Therefore, stereoselectivity is not applicable to the olefin formation from this particular substrate.

Ester Group Transformations and Derivatizations

The ester functionality in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions primarily involve the cleavage of the acyl-oxygen bond and subsequent derivatization.

Transesterification with Diverse Alcohols and Phenols

Transesterification is a fundamental process for converting this compound into other esters by exchanging the phenoxy group with a different alcohol or phenol (B47542) moiety. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. In contrast, basic conditions typically involve an alkoxide nucleophile that directly attacks the carbonyl carbon through an addition-elimination mechanism. masterorganicchemistry.com The choice of catalyst and reaction conditions can be tailored to favor the desired product. For instance, using a large excess of the reactant alcohol can drive the equilibrium toward the product side. masterorganicchemistry.com

A variety of alcohols, ranging from simple primary and secondary alcohols to more complex polyols, can be employed. While alcohols readily undergo this transformation, phenols are generally less reactive nucleophiles in this context. masterorganicchemistry.comiau.ir However, their reactivity can be enhanced under appropriate conditions. The use of catalysts like potassium bisulfate (KHSO₄) has been shown to be effective for the acylation of alcohols, while phenols remain inert under similar conditions, allowing for selective transformations. iau.ir

Table 1: Examples of Transesterification Reactions

| Reactant | Catalyst/Conditions | Product |

|---|---|---|

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 2-bromopropanoate |

| Ethanol | Acid or Base Catalyst | Ethyl 2-bromopropanoate |

| Isopropanol | Acid or Base Catalyst | Isopropyl 2-bromopropanoate |

| tert-Butanol | Acid Catalyst (less reactive) | tert-Butyl 2-bromopropanoate |

| Phenol | Specific conditions required due to lower nucleophilicity | This compound (No net reaction) |

Controlled Hydrolysis and Saponification Methodologies

The ester linkage in this compound can be cleaved through hydrolysis to yield 2-bromopropanoic acid and phenol. This process can be conducted under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the ester undergoes hydrolysis. The reaction is reversible, and the position of the equilibrium is dependent on the concentration of water.

Saponification: This method involves hydrolysis under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the carboxylic acid product is deprotonated to form a carboxylate salt. Subsequent acidification of the reaction mixture is required to isolate the free 2-bromopropanoic acid.

Table 2: Hydrolysis and Saponification Methodologies

| Methodology | Reagents | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | N/A | 2-Bromopropanoic acid + Phenol |

| Saponification | 1. NaOH(aq) or KOH(aq) 2. H₃O⁺ | Sodium 2-bromopropanoate + Sodium phenoxide | 2-Bromopropanoic acid + Phenol |

Reduction Methodologies Targeting the Ester Moiety

The ester group of this compound can be selectively reduced to an alcohol. This transformation requires potent reducing agents capable of reducing the carboxylic acid derivative. The typical product of this reduction is 2-bromo-1-propanol.

Strong hydride reagents are commonly employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent that readily converts esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the displacement of the phenoxide leaving group and subsequent reduction of the intermediate aldehyde. Careful control of reaction conditions, such as low temperatures, is necessary to manage the high reactivity of LiAlH₄. Alternative, milder reducing agents may also be utilized depending on the desired selectivity and the presence of other functional groups in the molecule.

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., Diethyl ether, THF) | 2-Bromo-1-propanol | Highly reactive; requires anhydrous conditions and careful workup. |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343), THF | 2-Bromo-1-propanol or 2-Bromopropanal | Can sometimes be controlled to yield the aldehyde at low temperatures. |

Radical Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a valuable precursor for generating alkyl radicals. These highly reactive intermediates can then participate in a variety of synthetic transformations.

Generation of Alkyl Radicals from this compound

The formation of the 1-phenoxy-1-oxopropan-2-yl radical from this compound is typically achieved through atom transfer radical (ATR) processes. Historically, this involved the use of tin hydrides, but modern methods often rely on photoredox catalysis to avoid toxic reagents. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. iu.edu In a typical system, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with this compound, leading to the reductive cleavage of the C-Br bond to form the desired alkyl radical and a bromide anion. Studies have shown that α-bromopropanoates can generate carbon radicals under visible light irradiation in the presence of a suitable photoredox system. researchgate.netbeilstein-journals.org

Key methods for radical generation include:

Photoredox Catalysis: Utilizes photocatalysts (e.g., iridium or ruthenium complexes, organic dyes) and visible light to mediate the homolytic cleavage of the C-Br bond. nih.gov

Radical Initiators: Traditional methods use initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator, such as a tin hydride.

Applications in Radical Cyclization and Intermolecular Addition Reactions

Once generated, the 1-phenoxy-1-oxopropan-2-yl radical can be strategically employed in carbon-carbon bond-forming reactions.

Radical Cyclization: In molecules containing a suitably positioned unsaturated group (e.g., an alkene or alkyne), the generated radical can undergo an intramolecular cyclization. This process is a powerful method for constructing cyclic and polycyclic systems. nih.govnih.gov For example, radicals generated from α-bromopropanoates have been used in the cyclization of 2-isocyanobiaryls to synthesize phenanthridine (B189435) derivatives. beilstein-journals.org The radical adds to the isocyano group, forming an imidoyl radical which then cyclizes onto the adjacent aromatic ring. beilstein-journals.org

Intermolecular Addition: The alkyl radical can also add across the π-system of another molecule, such as an alkene or alkyne, in an intermolecular fashion. mdpi.com This addition reaction creates a new carbon-carbon bond and a new radical intermediate, which can then be trapped or participate in further reactions, leading to complex products. The reaction of radicals with alkenes is a fundamental step in many polymerization and functionalization reactions. nih.govnycu.edu.tw

Table 4: Representative Radical Reaction of an α-Bromopropanoate Derivative

| Reaction Type | Substrate Example | Conditions | Product Type |

|---|---|---|---|

| Radical Cyclization | 2-Isocyanobiphenyl | α-bromopropanoate (as radical precursor), Photoredox catalyst, Visible light | Phenanthridine derivative |

| Intermolecular Addition | Styrene | α-bromopropanoate (as radical precursor), Radical initiator (e.g., AIBN) | Adduct of the propanoate radical and styrene |

Photoredox Catalysis and Electron Transfer Processes

The engagement of this compound in photoredox catalysis is centered on its ability to undergo single-electron transfer (SET) processes, which facilitate the generation of radical intermediates under mild conditions. These highly reactive species can then participate in a variety of bond-forming reactions. The fundamental principle involves the excitation of a photocatalyst by visible light, followed by an electron transfer to or from the this compound substrate.

Visible-light photoredox catalysis offers a powerful and sustainable method for initiating organic transformations by enabling access to reactive radical intermediates from simple starting materials. princeton.edu In the context of α-bromoesters like this compound, the process is typically initiated by the reduction of the carbon-bromine bond.

The general mechanism commences with the absorption of a photon by a photocatalyst (PC), promoting it to an excited state (PC*). This excited state is a potent reductant and can donate a single electron to the α-bromoester. This electron transfer event leads to the formation of a radical anion, which rapidly fragments, cleaving the carbon-bromine bond to release a bromide anion and generate an α-carbonyl radical. nih.gov This radical is a key intermediate that can be trapped in various subsequent reactions. The oxidized photocatalyst (PC+) is then regenerated in the catalytic cycle by a sacrificial electron donor present in the reaction mixture.

A plausible mechanistic pathway is outlined below:

Photoexcitation: PC + hν → PC*

Single Electron Transfer (SET): PC* + PhOC(O)CH(Br)CH₃ → PC⁺ + [PhOC(O)CH(Br)CH₃]⁻

Fragmentation: [PhOC(O)CH(Br)CH₃]⁻ → PhOC(O)ĊHCH₃ + Br⁻

Catalyst Regeneration: PC⁺ + Sacrificial Donor → PC + [Sacrificial Donor]⁺

This generation of the α-carbonyl radical opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation.

Detailed Research Findings

While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, a significant body of research on analogous α-bromoesters provides a strong basis for understanding its reactivity. These studies demonstrate the versatility of the generated α-carbonyl radical in various synthetic transformations.

Atom Transfer Radical Addition (ATRA)

One of the prominent applications of radicals derived from α-bromoesters is in atom transfer radical addition (ATRA) to olefins. nih.gov In this process, the photogenerated radical adds across a double bond to form a new carbon-carbon bond and a new radical species, which then abstracts a halogen atom to propagate the chain or is trapped. This methodology allows for the efficient formation of both a C-C and a C-X bond in a single, atom-economical step. nih.gov The reaction is characterized by its mild conditions, low catalyst loading, and broad substrate scope. nih.gov

For instance, the photoredox catalyst Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ has been shown to be highly efficient in promoting the ATRA of α-halocarbonyls to a variety of olefins with excellent yields. nih.gov A dual catalytic system employing an organic photocatalyst like 4CzIPN and a manganese(II) salt can also facilitate the ATRA of bromo compounds to alkenes under blue light irradiation. mdpi.com

Table 1: Representative Examples of Photoredox-Catalyzed Atom Transfer Radical Addition of α-Bromoesters to Alkenes This table presents data from analogous systems to illustrate the potential reactivity of this compound.

| α-Bromoester | Alkene | Photocatalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-bromopropionate | 1-Octene | Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | CH₃CN | 85 |

| Methyl 2-bromoacetate | Styrene | Ru(bpy)₃Cl₂ | DMF | 92 |

| Benzyl (B1604629) 2-bromoacetate | Cyclohexene | fac-Ir(ppy)₃ | DMSO | 78 |

Carbobromination of Alkenes

A related transformation is the photoredox carbobromination of unactivated alkenes with α-bromocarbonyl compounds. researchgate.net Mechanistic studies suggest that this reaction proceeds via a radical addition-radical pairing (RARP) pathway. researchgate.net The photogenerated α-carbonyl radical adds to the alkene, and the resulting radical intermediate combines with a bromine radical, which is formed by the oxidation of the bromide anion by the photocatalyst radical cation. researchgate.net

C(sp³)–C(sp³) Coupling Reactions

The α-carbonyl radicals generated from α-bromoesters can also participate in C(sp³)–C(sp³) coupling reactions. For example, a photoredox methodology has been developed for the coupling of α-bromoesters with triethylamine. nih.gov Mechanistic investigations confirmed the presence of a carbon-centered radical intermediate. nih.gov Although the substrate scope was found to be somewhat limited, this reaction provides access to building blocks with handles for further functionalization. nih.gov

Table 2: Examples of Photoredox-Catalyzed C(sp³)–C(sp³) Coupling with α-Bromoesters This table presents data from analogous systems to illustrate the potential reactivity of this compound.

| α-Bromoester | Coupling Partner | Photocatalyst | Product Type | Yield (%) |

|---|---|---|---|---|

| Benzyl bromoacetate | Triethylamine | Ru(bpy)₃Cl₂ | 1,5-Dicarbonyl | 65 |

| Ethyl 2-bromoisobutyrate | N,N-Diisopropylethylamine | fac-Ir(ppy)₃ | β-Amino ester | 58 |

Phenyl 2 Bromopropanoate As a Key Building Block in Complex Molecule Synthesis

Stereoselective Construction of Chiral Carboxylic Acid Derivatives

The presence of a chiral center at the C2 position of the propanoate chain makes phenyl 2-bromopropanoate (B1255678) a valuable precursor for the asymmetric synthesis of chiral molecules. rsc.orggcms.cz Methods involving the dynamic resolution of α-bromoacid derivatives have become a key strategy for the stereoselective synthesis of α-substituted acid derivatives. rsc.org

The primary reactivity of phenyl 2-bromopropanoate lies in the nucleophilic substitution of the bromide ion at the α-carbon. This reaction is fundamental to the synthesis of a diverse array of α-substituted propanoic acids and their corresponding esters. Various nucleophiles can be employed to introduce new functional groups at this position, leading to significant molecular complexity.

For instance, the reaction of α-halopropanoic acid derivatives like methyl 2-bromopropanoate with phenols under basic conditions is a common method to form phenoxy esters, which can then be hydrolyzed to the corresponding α-phenoxypropanoic acids. Similarly, Grignard reagents derived from aryl bromides can react with salts of 2-bromopropionic acid to produce 2-arylpropionic acids, a class of compounds with significant therapeutic properties. google.com

A notable application is in the synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Carprofen. In a multi-step synthesis, an enamine is reacted with an α-substituted carboxylic acid ester, such as ethyl 2-bromopropanoate, to yield an alkyl 2-(2-oxocyclohexyl)propanoate, a key intermediate. nih.govgoogleapis.com This alkylation of an enolate equivalent demonstrates the utility of the bromo-ester in forming new carbon-carbon bonds. researchgate.net

Table 1: Examples of α-Substitution Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

|---|---|---|---|

| Enamine (1-(cyclohex-1-en-1-yl)pyrrolidine) | Ethyl 2-bromopropanoate | α-Substituted keto-ester | nih.govgoogleapis.com |

| 2-Fluorophenol | Methyl 2-bromopropanoate | α-Phenoxypropanoic acid derivative | |

| Aryl magnesium bromide | Sodium 2-bromopropionate | 2-Arylpropionic acid | google.com |

Beyond simple substitution, this compound is instrumental in creating highly functionalized chiral intermediates, which are pivotal in the synthesis of complex target molecules. unibo.it The stereochemical outcome of these reactions can often be controlled through a process known as dynamic kinetic resolution (DKR). In DKR, a racemic starting material is converted into a single enantiomer of the product. rsc.orgencyclopedia.pub

α-Bromoacid derivatives bound to a chiral auxiliary can undergo rapid epimerization at the α-bromo center. When this mixture is subjected to a nucleophilic substitution, the chiral auxiliary directs the reaction to favor the formation of one diastereomer over the other, leading to a highly enantioenriched product. rsc.org These chiral building blocks are versatile as they serve as 1,2-bielectrophiles, allowing for the direct incorporation of a two-carbon unit in cyclization reactions. rsc.org

An example of this is the synthesis of the fungicide fenpropimorph, where racemic ethyl 2-bromopropanoate is used in a nucleophilic substitution to form a mixture of diastereoisomers, which are then processed to yield the final active ingredient. unibo.it The development of stereoselective methods for creating α-substituted γ-keto esters has been achieved through the nucleophilic substitution of chiral auxiliary-bound α-bromoacid derivatives with silyl (B83357) enol ethers, generating two stereogenic centers with high selectivity. rsc.org

Table 2: Examples of Chiral Intermediates Synthesized

| Intermediate Class | Synthetic Strategy | Application | Reference(s) |

|---|---|---|---|

| Enantioenriched 2,5-diketopiperazines | Dynamic Kinetic Resolution (DKR) of α-bromo tertiary amides | Frameworks for complex derivatives | rsc.org |

| Highly enantioenriched cis-3,5-disubstituted γ-lactones | Nucleophilic substitution with silyl enol ethers followed by reductive lactonization | Synthesis of two stereogenic centers | rsc.org |

| Axially chiral 2,2′-dihydroxy-1,1′-biaryls | DKR of corresponding racemates | Building blocks for natural products and chiral ligands | encyclopedia.pub |

Ring-Forming Reactions and Heterocycle Synthesis

The bifunctional nature of this compound, possessing both an electrophilic carbon at the bromo-position and a carbonyl group, makes it an excellent substrate for constructing cyclic molecules, particularly heterocycles. rsc.org

This compound and its analogs can participate in intramolecular cyclization reactions where both the bromine and the ester group are involved in forming a new ring. A prominent example is the radical-mediated cyclization. For instance, carbon radicals generated from α-bromopropanoates via a photoredox system can add to the isocyano group of 2-isocyanobiaryls. beilstein-journals.org The resulting imidoyl radical intermediate undergoes an intramolecular addition to the ortho-aryl group, followed by aromatization, to yield nitrogen-containing fused heterocycles like phenanthridines. beilstein-journals.org

The synthesis of complex polycyclic architectures, including spiro and fused ring systems, often relies on versatile building blocks like this compound. Fused rings share one common bond between two rings, while spiro rings share a single common atom. google.comcambridgescholars.com

The aforementioned synthesis of phenanthridines is a clear example of forming a fused heterocyclic system. beilstein-journals.org Another important reaction involves the cyclocondensation of α-bromoesters with thiourea (B124793) to create imino compounds that can be further elaborated. kau.edu.sa For example, brominated pyrrolidinecarboxylates react with thiourea to undergo substitution and cyclization, yielding spiro[pyrrolidinethiazolidine] derivatives. kau.edu.sa The ability to construct such polycyclic fused ring systems is a cornerstone of modern heterocyclic chemistry. researchgate.netnih.gov

This compound is extensively used in the synthesis of a variety of medicinally important nitrogen and sulfur-containing heterocycles.

Thiazolidinones: The synthesis of 4-thiazolidinones is frequently accomplished by reacting thiosemicarbazide (B42300) derivatives with α-bromoesters like ethyl or this compound. jrespharm.comhilarispublisher.com This cyclocondensation reaction, often carried out in the presence of a weak base like anhydrous sodium acetate, is a reliable method for constructing the thiazolidinone core. jrespharm.compsu.edu The reaction proceeds via initial nucleophilic attack of the sulfur atom on the α-carbon, displacing the bromide, followed by intramolecular cyclization. This method has been used to prepare a wide range of substituted thiazolidinones, including those fused to other heterocyclic systems. kau.edu.sajrespharm.comresearchgate.net

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved using this compound as a key reagent. In one approach, 2-mercapto-3-phenyl-4(3H)-quinazolinone is first reacted with ethyl-2-bromopropanoate to yield an ester derivative. researchgate.netuobaghdad.edu.iq This intermediate is then converted to a hydrazide, which upon reaction with various reagents and subsequent cyclization in an alkaline medium, produces the corresponding substituted triazole derivatives. uobaghdad.edu.iq This multi-step process highlights how the bromo-ester functionality serves to build a side chain that is later transformed into the heterocyclic ring.

Quinazolinones: While not typically used to form the quinazolinone ring itself, this compound is crucial for the functionalization of pre-existing quinazolinone scaffolds, thereby enabling the synthesis of more complex derivatives. researchgate.netuobaghdad.edu.iq For example, reacting 2-mercapto-3-phenyl-4(3H)-quinazolinone with ethyl-2-bromopropanoate attaches a propanoate side chain to the sulfur atom. researchgate.netorientjchem.org This ester derivative serves as a versatile intermediate that can be converted into hydrazides, semicarbazides, and ultimately other heterocyclic rings like triazoles, all appended to the original quinazolinone core. researchgate.netuobaghdad.edu.iq

Table 3: Heterocycles Synthesized Using this compound Analogs

| Heterocycle Class | Key Reactants | Key Reaction Type | Reference(s) |

|---|---|---|---|

| 4-Thiazolidinones | Thiosemicarbazides, Ethyl 2-bromopropionate | Cyclocondensation | jrespharm.comhilarispublisher.compsu.edu |

| Triazoles | 2-Mercapto-3-phenyl-4(3H)-quinazolinone, Ethyl-2-bromopropanoate, Hydrazine | Alkylation followed by cyclization | researchgate.netuobaghdad.edu.iq |

| Functionalized Quinazolinones | 2-Mercapto-3-phenyl-4(3H)-quinazolinone, Ethyl-2-bromopropanoate | S-Alkylation | researchgate.netuobaghdad.edu.iqorientjchem.org |

| Spiro[pyrrolidinethiazolidine]s | Brominated pyrrolidinecarboxylates, Thiourea | Substitution and Cyclization | kau.edu.sa |

Cross-Coupling Reactions Leveraging the Bromine Atom

The bromine atom in this compound is a key functional group that enables its participation in numerous cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a metal catalyst, most commonly palladium, nickel, or cobalt, to facilitate the coupling of the α-bromo ester with a suitable nucleophilic partner. nih.govresearchgate.net

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is an effective substrate for such transformations. While its direct use in the classical Wittig reaction is not extensively documented, the principles of related C-C bond-forming reactions highlight its synthetic utility.

The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones by reacting them with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org An ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com Theoretically, this compound, as an alkyl halide, could be reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt, which could then be deprotonated to generate a phosphorus ylide for subsequent reaction with a carbonyl compound. masterorganicchemistry.com The primary utility of the Wittig reaction is the definitive placement of the resulting double bond. libretexts.org

More directly, this compound is utilized in metal-catalyzed cross-coupling reactions to form C-C bonds. A prominent example is the enantioselective Kumada cross-coupling, where racemic α-bromo esters are reacted with aryl Grignard reagents. lookchem.comresearchgate.net This method allows for the efficient synthesis of chiral α-arylalkanoic esters, which are valuable precursors for pharmaceuticals like α-arylpropionic acids. lookchem.comrsc.org Similarly, enantioconvergent Negishi cross-coupling reactions have been developed, which couple α-halo esters with arylzinc halides to produce α-arylalkanoic esters with high yields and enantioselectivity. researchgate.net These reactions demonstrate the capacity of the bromine atom on the propanoate to act as an electrophilic handle for the strategic formation of new carbon-carbon bonds.

The success of cross-coupling reactions involving substrates like this compound heavily relies on the development of sophisticated and highly selective catalytic systems. rsc.org Research has focused on creating catalysts that are not only efficient but also capable of controlling stereochemistry, especially in enantioconvergent reactions where a racemic starting material is transformed into a single, enantioenriched product. rsc.org

Recent advancements have led to the development of several novel catalytic systems:

Cobalt-Bisoxazoline Complexes : A cobalt-catalyzed asymmetric Kumada cross-coupling has been established for the enantioselective arylation of racemic α-bromo esters. lookchem.comresearchgate.net This system provides a unique method for producing a variety of chiral α-arylalkanoic esters with excellent enantioselectivity (up to 97% ee) and high yields (up to 96%). lookchem.com The use of earth-abundant cobalt makes this an economically attractive method. researchgate.net

Nickel/Bis(oxazoline) and Nickel/PyBox Systems : Nickel catalysts, particularly when paired with chiral bis(oxazoline) (Box) or PyBox ligands, have proven effective in enantioconvergent cross-coupling reactions. nih.gov For instance, racemic α-bromo ketones and nitriles have been successfully coupled with aryl- and alkylzinc reagents using NiCl₂·glyme and a suitable chiral ligand to afford enantioenriched products under mild conditions. nih.gov These systems tolerate a wide range of functional groups.

Iron-Based Catalysts : The first iron-catalyzed enantioselective Suzuki-Miyaura coupling reaction was developed for coupling racemic α-bromoesters with lithium arylborates. rsc.org Using FeCl₂ and a chiral bisphosphine ligand, (R,R)-QuinoxP*, this system enables the synthesis of optically active α-arylpropionic acids, including several nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.org The reaction proceeds in an enantioconvergent manner, providing good yields and enantioselectivities. rsc.org

Palladium-N-Heterocyclic Carbene (NHC) Complexes : Palladium catalysts combined with N-heterocyclic carbene (NHC) ligands have been shown to be highly efficient for the cross-coupling of aryl chlorides and bromides with various nucleophiles. rsc.org While specific application to this compound is an area for further exploration, these robust systems are known for their high activity and stability, making them suitable for a wide variety of substrates. rsc.orgmdpi.com

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Cobalt-Bisoxazoline | Kumada Coupling | Racemic α-bromo esters + Aryl Grignard reagents | High enantioselectivity (up to 97% ee) and yield (up to 96%). lookchem.com | lookchem.comresearchgate.net |

| Nickel/PyBox | Negishi Coupling | Racemic α-bromo nitriles + Arylzinc reagents | Excellent enantioselectivities under mild conditions (-78 °C). nih.gov | nih.gov |

| FeCl₂/(R,R)-QuinoxP* | Suzuki-Miyaura Coupling | tert-Butyl α-bromopropionate + Lithium arylborates | First iron-catalyzed enantioconvergent Suzuki coupling; produces chiral α-arylpropionic acids. rsc.org | rsc.org |

| Palladium/NHC | General Cross-Coupling | Aryl halides + Various nucleophiles | Highly efficient and stable catalytic system for C-C bond formation. rsc.org | rsc.orgmdpi.com |

Asymmetric Inductions and Chiral Auxiliaries

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another. wikipedia.org This principle is fundamental to asymmetric synthesis. wikipedia.orgnih.gov In the context of this compound, its inherent chirality at the α-carbon can be exploited to influence the stereochemical outcome of subsequent reactions.

This compound is a key substrate in both diastereoselective and enantioselective transformations. researchgate.netgoogle.com In enantioselective reactions, the goal is to convert the racemic compound into a product with a high enantiomeric excess (ee). nih.gov This is often achieved through enantioconvergent methods, where a chiral catalyst selectively reacts with both enantiomers of the starting material to form a single enantiomer of the product. rsc.org The iron-catalyzed Suzuki-Miyaura rsc.org and cobalt-catalyzed Kumada couplings lookchem.com are prime examples of enantioconvergent transformations that utilize racemic α-bromo esters to produce valuable enantioenriched α-arylpropionic acid derivatives.

Diastereoselective transformations occur when a chiral molecule reacts to create a new stereocenter, resulting in the preferential formation of one diastereomer. researchgate.net When an enantiomerically pure form of an α-bromo ester is used, its existing stereocenter can direct the formation of a new chiral center. For instance, the reaction of enantiopure α-bromoacid derivatives with nucleophiles can proceed with high diastereoselectivity to create products with two contiguous chiral centers. researchgate.netrsc.org This substrate-controlled approach is crucial in the synthesis of complex molecules like heterocycles and natural products. nih.govrsc.org

| Transformation Type | Starting Material | Key Principle | Example Reaction | Outcome | Reference |

|---|---|---|---|---|---|

| Enantioconvergent | Racemic this compound | A chiral catalyst converts both enantiomers of the reactant into a single enantiomer of the product. | Iron-Catalyzed Suzuki-Miyaura Coupling | Enantioenriched α-arylpropionic acid. rsc.org | rsc.org |

| Diastereoselective | Enantiopure this compound | The existing stereocenter in the substrate directs the stereochemical outcome of the reaction. | Nucleophilic substitution/cyclization | Formation of a specific diastereomer of a heterocyclic product. rsc.org | researchgate.netrsc.org |

The transfer of chirality is a strategy where the stereochemical information from a chiral center within a molecule is transmitted to a new stereocenter formed during a reaction. d-nb.infonih.gov When starting with an enantiomerically pure form of this compound, the stereocenter at the C-2 position can dictate the facial selectivity of an approaching reagent, thereby controlling the absolute configuration of the newly formed stereocenter. nih.gov

One effective strategy involves the nucleophilic substitution of the bromine atom. rsc.org The resident chiral center on the propanoate can influence the trajectory of the incoming nucleophile, leading to a diastereoselective reaction. For example, in the synthesis of dihydro-1,4-benzothiazin-3-ones, enantiopure α-bromopropanoate derivatives react with 2-aminothiophenol (B119425) nucleophiles to yield highly enantioenriched products. rsc.org The stereochemistry of the starting material directly controls the stereochemistry of the resulting heterocyclic product, demonstrating an efficient transfer of chirality. rsc.org

This principle of substrate control is a powerful tool in asymmetric synthesis. The chirality inherent in the this compound backbone acts as a "temporary" chiral auxiliary, guiding the stereochemical course of the reaction before the chiral fragment is potentially modified or removed in a later step. This approach is instrumental in building complex molecular architectures with precisely defined three-dimensional structures. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Phenyl 2 Bromopropanoate

Spectroscopic Techniques for Structural Assignment

Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS) offer a comprehensive picture of the atomic arrangement and functional groups within Phenyl 2-bromopropanoate (B1255678).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.orgmsu.edulibretexts.org It relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C. wikipedia.orghw.ac.uk When placed in a strong magnetic field, these nuclei can exist in different spin states. msu.edu The absorption of radiofrequency radiation causes transitions between these states, and the specific frequency at which this occurs, known as the chemical shift (δ), is highly dependent on the local electronic environment of the nucleus. libretexts.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Phenyl 2-bromopropanoate, distinct signals are expected for the protons in different chemical environments. The protons of the phenyl group typically appear in the aromatic region (around 7.0-8.0 ppm). The methine (CH) proton adjacent to the bromine atom and the carbonyl group is expected to be significantly deshielded, appearing at a lower field. The methyl (CH₃) protons will have a characteristic chemical shift, likely appearing as a doublet due to coupling with the adjacent methine proton. The integration of these signals provides the ratio of the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling to enhance signal intensity. hw.ac.uk Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is characteristically found at a very low field (typically 160-180 ppm). The carbons of the phenyl ring will appear in the aromatic region (around 120-150 ppm), and the aliphatic carbons (the methine and methyl groups) will be observed at higher fields.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by revealing correlations between nuclei. researchgate.netmnstate.edu

COSY: A ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to establish the connectivity of proton networks within the molecule. For this compound, a cross-peak would be expected between the methine proton and the methyl protons. mnstate.edu

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for unambiguously assigning the resonances in both the ¹H and ¹³C spectra.

A hypothetical data table summarizing the expected NMR data for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm, multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~168-172 |

| Phenyl-C1 (ipso) | - | ~150 |

| Phenyl-C2,6 (ortho) | ~7.1-7.2 (d) | ~121-123 |

| Phenyl-C3,5 (meta) | ~7.3-7.4 (t) | ~129-130 |

| Phenyl-C4 (para) | ~7.2-7.3 (t) | ~126-127 |

| CH-Br | ~4.5-4.7 (q, J = ~7 Hz) | ~40-45 |

| CH₃ | ~1.8-2.0 (d, J = ~7 Hz) | ~20-25 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. libretexts.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.org Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. renishaw.com

For this compound, the IR spectrum would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually as two bands in the 1300-1000 cm⁻¹ region. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often produce stronger signals. The aromatic ring vibrations are typically strong in the Raman spectrum. mdpi.com

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C=O (ester) | 1750-1735 | 1750-1735 |

| C=C (aromatic) | 1600-1450 | 1600-1450 |

| C-O (ester) | 1300-1000 | Observable |

| C-Br | 600-500 | Observable |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net In MS, a molecule is ionized, and the resulting charged particles are separated according to their mass-to-charge ratio (m/z). dea.gov

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the entire molecule. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity. docbrown.info This isotopic signature is a key indicator for the presence of a bromine atom in the molecule. chemguide.co.uk

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (phenoxy group in this case) or the acyl group. The fragmentation pattern can reveal the presence of the phenyl and bromopropionyl moieties.

Expected Fragmentation Pattern:

Molecular Ion [C₉H₉BrO₂]⁺: Will appear as a pair of peaks at m/z 228 and 230.

Loss of Phenoxy Radical [C₆H₅O]•: Resulting in a fragment ion [C₃H₄BrO]⁺ at m/z 149 and 151.

Loss of Bromine Atom [Br]•: Resulting in a fragment ion [C₉H₉O₂]⁺ at m/z 149.

Phenyl Cation [C₆H₅]⁺: A peak at m/z 77 is characteristic of a phenyl group.

Phenoxy Cation [C₆H₅O]⁺: A peak at m/z 93.

| Fragment Ion | m/z Value | Significance |

| [C₉H₉⁷⁹BrO₂]⁺ | 228 | Molecular Ion (M) |

| [C₉H₉⁸¹BrO₂]⁺ | 230 | Molecular Ion (M+2) |

| [C₃H₄⁷⁹BrO]⁺ | 149 | Loss of phenoxy radical |

| [C₃H₄⁸¹BrO]⁺ | 151 | Loss of phenoxy radical |

| [C₉H₉O₂]⁺ | 149 | Loss of bromine atom |

| [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts and for accurately determining its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common chromatographic techniques for the analysis of organic compounds. epa.govgoogle.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. epa.gov The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. The purity of the compound is determined by the relative area of its peak in the chromatogram. GC can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. chromatographyonline.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). chromatographyonline.com Detection is typically achieved using a UV detector, as the phenyl group in the molecule absorbs UV light. HPLC is particularly useful for analyzing less volatile impurities and for preparative separations. google.com

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Information Obtained |

| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Helium, Nitrogen | FID, MS | Purity, identification of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) | C18 (octadecylsilyl) | Acetonitrile/Water mixture | UV, PDA | Purity, identification of non-volatile impurities |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R and S). Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. sigmaaldrich.com This is crucial for applications where only one enantiomer is desired.

The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer. sigmaaldrich.com Cyclodextrin-based columns are often effective for the chiral separation of bromoesters. nih.gov The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. gcms.cz Both chiral GC and chiral HPLC can be used for this purpose. sigmaaldrich.comnih.gov

The determination of enantiomeric excess is critical in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent. ntnu.no

X-ray Crystallography Studies for Absolute Configuration and Solid-State Structure

A thorough review of scientific literature and crystallographic databases indicates that, to date, the single-crystal X-ray structure of this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, crystal packing, and the definitive assignment of its absolute configuration through X-ray diffraction analysis are not publicly available.

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the intermolecular interactions and packing motifs that govern the macroscopic properties of the crystal.

For a chiral molecule such as this compound, which contains a stereocenter at the second carbon of the propanoate chain, single-crystal X-ray diffraction is the most reliable method for determining the absolute configuration (the specific R or S arrangement of substituents). This is typically achieved through the analysis of anomalous dispersion effects, particularly when a heavy atom like bromine is present in the structure.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound would be purely speculative. Computational modeling could provide theoretical insights into its preferred conformations, but such results would lack the empirical validation that a single-crystal X-ray study provides.

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the data for the tables and detailed structural discussion envisioned in this section.

Theoretical and Computational Studies of Phenyl 2 Bromopropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical and physical characteristics. For Phenyl 2-bromopropanoate (B1255678), these calculations are crucial for understanding its electronic behavior and predicting its reactivity in various chemical environments.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. scispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. scispace.com DFT methods, such as the widely used B3LYP functional, are employed to calculate optimized molecular geometries, frontier molecular orbitals (FMOs), and molecular electrostatic potentials (MEPs). researchgate.net

For molecules structurally related to Phenyl 2-bromopropanoate, like 2-oxo-1,2-diphenylethyl-2-bromopropanoate, DFT calculations have been successfully used to determine key electronic parameters. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

These calculations allow for the prediction of various reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electronegativity. researchgate.net For instance, in studies of N-phenylmaleimide derivatives, DFT has been used to determine how different substituents affect the electronic properties and, consequently, the reactivity, showing that electrophilic attacks primarily occur on the phenyl ring. researchgate.net This approach can be applied to this compound to predict how it will interact with other reagents.

Table 1: Illustrative Electronic Structure Parameters Calculated via DFT for a Related Benzoin Compound (2-oxo-1,2-diphenylethyl-2-bromopropanoate)

This table presents data for a more complex, related molecule to illustrate the types of parameters generated by DFT calculations, as specific data for this compound is not available in the provided sources.

| Parameter | Neutral Ground State (eV) | Singly Oxidized Doublet (eV) | Singly Reduced Doublet (eV) | Neutral Triplet (eV) |

| E_HOMO | -6.83 | -8.54 | -4.48 | -7.14 |

| E_LUMO | -1.53 | -6.40 | -0.99 | -4.75 |

| Energy Gap (ΔE) | 5.30 | 2.14 | 3.49 | 2.39 |

Data sourced from a study on 2-oxo-1,2-diphenylethyl-2-bromopropanoate using the B3LYP/6-311G(d) level of theory. researchgate.netresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scribd.com These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide a rigorous framework for analyzing molecular orbitals (MOs) and electronic properties. researchgate.netnist.gov

Standard ab initio calculations typically yield delocalized MOs that extend across the entire molecule. wikipedia.org However, these can be transformed into localized molecular orbitals (LMOs), which are concentrated in specific regions like bonds or lone pairs, offering a more intuitive connection to classical bonding theories. wikipedia.org

In comparative studies, such as that on 2-oxo-1,2-diphenylethyl-2-bromopropanoate, both HF and DFT methods were used to calculate geometric parameters. The results showed that DFT calculations were in better agreement with experimental X-ray data than the HF method, which is a common finding. researchgate.net For other similar molecules like 1-phenyl-2-propanone, ab initio MP2 calculations have been used to accurately model molecular structures and assign experimental spectra to the lowest energy conformations. nist.govresearchgate.net These methods provide a detailed picture of the electron distribution and orbital interactions within this compound, which is essential for understanding its spectroscopic properties and chemical behavior.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Due to rotation around single bonds, molecules like this compound can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them.

Computational modeling is a key tool for exploring the conformational landscape of a molecule. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion, known as rotational barriers. nist.gov

For molecules with structural similarities to this compound, such as 1-phenyl-2-propanone, computational studies have successfully identified preferred conformers. researchgate.net Using ab initio (MP2/6-31G*) calculations, researchers modeled both gauche and anti conformers. researchgate.net Furthermore, these studies can estimate the energy barriers to internal rotation. For 1-phenyl-2-propanone, the barrier for the methyl rotor was calculated to be 355 cm⁻¹ (approximately 4.25 kJ/mol). nist.govresearchgate.net This type of analysis for this compound would reveal its most likely shapes in solution and the energy required to switch between them.

Table 2: Calculated Rotational Barrier for a Structurally Similar Compound

| Compound | Method | Calculated Barrier to Methyl Rotation |

| 1-Phenyl-2-propanone | MP2/6-31G* | 355 cm⁻¹ |

Data sourced from a computational study on 1-phenyl-2-propanone. nist.govresearchgate.net

A molecule's conformation can have a profound impact on its chemical reactivity and the selectivity of its reactions. The spatial arrangement of atoms determines steric hindrance and the orientation of functional groups, which in turn affects how the molecule interacts with other reagents. smolecule.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves identifying all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nowgongcollege.edu.in

Theoretical methods like DFT can be used to calculate the structures and energies of transition states. acs.org For example, in studies of fragmentation reactions of substituted-phenyl benzyl (B1604629) ethers, DFT calculations have elucidated the nature of the transition state, revealing the necessity of an intramolecular electron transfer for the bond-breaking process to occur. acs.org